(1R)-1-Aminobutan-1-ol

Description

Significance of Enantiopure Amino Alcohols in Chiral Chemistry

The demand for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dictated by its specific three-dimensional arrangement. Enantiopure amino alcohols are highly valued for their ability to induce chirality in newly formed stereocenters during a chemical reaction. wikipedia.org They serve as effective chiral auxiliaries, temporarily attaching to a substrate to direct the approach of a reagent from a specific face, thereby leading to the preferential formation of one enantiomer over the other. wikipedia.org Furthermore, their bifunctional nature allows them to act as bidentate ligands, coordinating to metal centers to create chiral catalysts capable of performing a vast array of enantioselective transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. mdpi.com The structural diversity of chiral amino alcohols allows for the fine-tuning of steric and electronic properties to achieve high levels of stereocontrol in these processes.

Overview of (1R)-1-Aminobutan-1-ol as a Chiral Scaffold

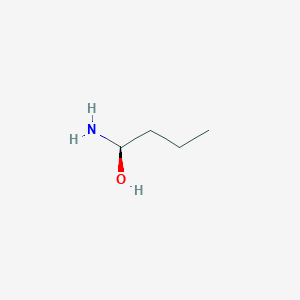

This compound is a chiral amino alcohol with a straightforward aliphatic backbone. Its structure consists of a four-carbon chain with an amino group and a hydroxyl group both attached to the first carbon atom, which is a stereocenter with the (R)-configuration. This seemingly simple molecule is a valuable chiral scaffold in organic synthesis. Its utility stems from its ready availability and the presence of two distinct functional groups that can be selectively modified.

Researchers have utilized this compound and its isomer, (R)-(-)-2-aminobutan-1-ol, in the synthesis of more complex chiral molecules. For instance, derivatives of aminobutanol (B45853) have been employed as chiral auxiliaries in diastereoselective reactions. acs.org They can be converted into chiral ligands for asymmetric catalysis. For example, (R)-(-)-2-aminobutan-1-ol has been used to prepare chiral ligands for the asymmetric borane (B79455) reduction of ketones. mdpi.com The amino and hydroxyl groups can coordinate to a metal, creating a chiral environment that influences the stereochemical outcome of the reaction being catalyzed. The ethyl group at the chiral center of this compound provides a distinct steric environment that can be exploited to achieve high levels of asymmetric induction.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₁₁NO |

| Molecular Weight | 89.14 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

| CAS Number | 865816-22-4 |

Note: Physical property data for this compound is not widely reported in publicly available literature.

Historical Context of Chiral Amino Alcohol Research

The exploration of chiral amino alcohols has a rich history intertwined with the development of stereochemistry and asymmetric synthesis. Early research in the late 19th and early 20th centuries focused on the isolation and characterization of naturally occurring amino alcohols, such as ephedrine (B3423809) and pseudoephedrine. These compounds, with their defined stereochemistry, provided the first accessible sources of chiral scaffolds for synthetic chemists.

A significant milestone in the application of chiral amino alcohols in synthesis was the development of chiral auxiliaries. The pioneering work of chemists like E.J. Corey and B.M. Trost in the mid-20th century demonstrated how a chiral molecule could be temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org This concept was readily applied to chiral amino alcohols, leading to the development of a wide range of effective auxiliaries.

The latter half of the 20th century and the beginning of the 21st century have seen an explosion in the use of chiral amino alcohols as ligands in transition metal-catalyzed asymmetric reactions. The development of reactions like the Sharpless asymmetric epoxidation and dihydroxylation, which utilize chiral ligands to achieve high enantioselectivities, underscored the power of this approach. While not directly employing simple amino alcohols, these seminal works inspired the design of a vast array of chiral ligands derived from amino alcohols for a multitude of other transformations. The ongoing research in this field continues to focus on the design of new, more efficient, and selective chiral amino alcohol-based ligands and organocatalysts for an ever-expanding repertoire of synthetic methodologies.

Structure

2D Structure

3D Structure

Properties

CAS No. |

865816-22-4 |

|---|---|

Molecular Formula |

C4H11NO |

Molecular Weight |

89.14 g/mol |

IUPAC Name |

(1R)-1-aminobutan-1-ol |

InChI |

InChI=1S/C4H11NO/c1-2-3-4(5)6/h4,6H,2-3,5H2,1H3/t4-/m1/s1 |

InChI Key |

OZHIYEINSCNALY-SCSAIBSYSA-N |

Isomeric SMILES |

CCC[C@H](N)O |

Canonical SMILES |

CCCC(N)O |

Origin of Product |

United States |

Spectroscopic and Structural Characterization Methods for 1r 1 Aminobutan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. For (1R)-1-Aminobutan-1-ol, NMR provides precise information about its proton and carbon framework, enabling unambiguous assignment of its constitution and stereochemistry.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum is predicted to show distinct signals for the protons on the butyl chain, as well as for the amine (NH₂) and hydroxyl (OH) groups. The protons on the carbon adjacent to the nitrogen and oxygen atoms (C1) are expected to be the most deshielded, thus appearing at the lowest field (highest ppm value). The protons of the terminal methyl group (C4) would be the most shielded and appear at the highest field (lowest ppm value).

The protons of the OH and NH₂ groups are exchangeable and may appear as broad singlets; their chemical shifts can vary depending on solvent, concentration, and temperature. Addition of deuterium oxide (D₂O) would cause these signals to disappear, confirming their assignment.

Expected ¹H NMR Spectral Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (CH-OH/NH₂) | ~3.5 - 3.7 | Triplet (t) | ~6.5 |

| H2 (-CH₂-) | ~1.3 - 1.5 | Multiplet (m) | - |

| H3 (-CH₂-) | ~1.2 - 1.4 | Multiplet (m) | - |

| H4 (-CH₃) | ~0.9 | Triplet (t) | ~7.4 |

| NH₂ | Variable (e.g., 1.0 - 4.0) | Broad Singlet (br s) | - |

| OH | Variable (e.g., 0.5 - 5.0) | Broad Singlet (br s) | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Since there are four carbon atoms in chemically distinct environments in this compound, four unique signals are expected. The carbon atom bonded to both the hydroxyl and amino groups (C1) will be significantly deshielded and appear at the lowest field. The methyl carbon (C4) will be the most shielded and appear at the highest field.

Expected ¹³C NMR Spectral Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (CH-OH/NH₂) | ~70 - 75 |

| C2 (-CH₂-) | ~35 - 40 |

| C3 (-CH₂-) | ~18 - 22 |

| C4 (-CH₃) | ~13 - 15 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, a COSY spectrum would show a cross-peak between the proton at C1 and the protons at C2, between C2 and C3 protons, and between C3 and C4 protons, confirming the connectivity of the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. columbia.edu An HSQC spectrum would show cross-peaks between H1 and C1, H2 and C2, H3 and C3, and H4 and C4, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is essential for piecing together the molecular skeleton, especially in more complex molecules. columbia.edulibretexts.org For this molecule, an HMBC spectrum would show a correlation from the H1 proton to C2 and C3, and from the H4 protons to C2 and C3, further confirming the structure.

DOSY (Diffusion-Ordered Spectroscopy): This technique separates the NMR signals of different molecules in a mixture based on their diffusion rates, which relate to their size and shape. ucsb.edu For a pure sample of this compound, DOSY would show all proton signals aligned horizontally, indicating they all belong to a single molecule with a specific diffusion coefficient. acs.orgox.ac.uk This is useful for confirming sample purity.

NMR spectroscopy alone cannot distinguish between enantiomers. To determine the enantiomeric excess (e.e.) of a sample of this compound, a chiral derivatizing agent (CDA) is used. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its acid chloride is a common CDA for alcohols and amines. wikipedia.orgudel.edu

When this compound reacts with a single enantiomer of Mosher's acid chloride (e.g., the (R)-enantiomer), a diastereomeric amide is formed. If the starting material was a racemic mixture of 1-aminobutan-1-ol, two diastereomers ((R,R) and (S,R)) would be formed. These diastereomers have different physical properties and, crucially, distinct NMR spectra. udel.edu By integrating the signals corresponding to each diastereomer in the ¹H or ¹⁹F NMR spectrum, the ratio of the original enantiomers can be accurately calculated, thus determining the enantiomeric excess. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), primary amine (-NH₂), and alkane (C-H) groups.

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3550 cm⁻¹ due to the stretching of the hydroxyl group, with the broadening caused by hydrogen bonding. libretexts.orglibretexts.org

N-H Stretch: Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. wpmucdn.com These peaks often appear superimposed on the broader O-H band.

C-H Stretch: Strong absorptions between 2850-3000 cm⁻¹ are characteristic of the stretching vibrations of the C-H bonds in the butyl group. udel.edu

N-H Bend: A medium to strong bending vibration (scissoring) for the primary amine is expected around 1580-1650 cm⁻¹.

C-O Stretch: A strong C-O stretching band for a primary alcohol typically appears in the 1050-1150 cm⁻¹ region.

Expected IR Absorption Bands for this compound:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol | 3200 - 3550 | Strong, Broad |

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium (two bands) |

| C-H Stretch | Alkane | 2850 - 3000 | Strong |

| N-H Bend | Primary Amine | 1580 - 1650 | Medium-Strong |

| C-O Stretch | Primary Alcohol | 1050 - 1150 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through its fragmentation pattern. The molecular formula of 1-Aminobutan-1-ol is C₄H₁₁NO, corresponding to a molecular weight of approximately 89.14 g/mol . nih.gov

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) is often observed. For amines, the nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the 89 g/mol mass of this compound. libretexts.org

The fragmentation of amino alcohols is often dominated by alpha-cleavage, which is the breaking of a bond adjacent to the carbon bearing the heteroatom (oxygen or nitrogen). wikipedia.orglibretexts.org For 1-Aminobutan-1-ol, the most likely alpha-cleavage involves the loss of the propyl radical (•CH₂CH₂CH₃) from the molecular ion. This results in a resonance-stabilized cation.

Predicted Fragmentation Pathways:

Molecular Ion: [CH₃CH₂CH₂CH(NH₂)OH]⁺˙ at m/z = 89.

Alpha-Cleavage: Loss of a propyl radical (mass = 43) to form the [CH(NH₂)OH]⁺ ion. This fragment at m/z = 46 is expected to be a major peak.

Alternative Alpha-Cleavage: Cleavage can also be initiated by the nitrogen lone pair, leading to the same fragment at m/z = 46 after loss of the propyl radical.

Loss of Water: Dehydration can lead to a fragment at m/z = 71 ([M-18]⁺˙).

Loss of Ammonia (B1221849): Loss of NH₃ can result in a fragment at m/z = 72 ([M-17]⁺).

The base peak in the spectrum is often the most stable fragment formed, which in this case is predicted to be the ion at m/z = 46 due to resonance stabilization from both the oxygen and nitrogen atoms. libretexts.orgyoutube.com

X-ray Crystallography for Absolute Stereochemical and Conformational Assignment

X-ray crystallography stands as the most definitive and powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in its crystalline solid state. springernature.comnih.gov This method is considered the gold standard for assigning the absolute configuration of chiral centers, a critical aspect in the characterization of enantiomerically pure compounds like this compound. researchgate.netusm.edu The successful application of this technique requires the generation of a high-quality single crystal of the compound, which can sometimes be a challenging prerequisite. researchgate.net

The fundamental principle involves irradiating a crystal with a beam of X-rays. The electrons within the atoms of the molecule diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be constructed, which in turn reveals the precise spatial coordinates of each atom.

For chiral molecules, the determination of absolute stereochemistry is typically achieved through the analysis of anomalous dispersion, often referred to as the Bijvoet method. researchgate.net This effect occurs when the X-ray energy is near the absorption edge of an atom in the crystal, causing slight differences in the diffraction intensities of specific reflection pairs (h,k,l) and (-h,-k,-l). These differences, which would be identical for a non-chiral structure, allow for the correct assignment of the (R) or (S) configuration at the stereocenter. The result is often expressed as a Flack parameter; a value close to zero for the correct stereochemical model provides high confidence in the assignment. springernature.com

Beyond confirming the 'R' configuration of the chiral carbon in this compound, the crystallographic data also provides a wealth of structural information. It precisely defines the molecule's conformation in the solid state, including all bond lengths, bond angles, and torsion angles. This information reveals the preferred spatial arrangement of the aminol, hydroxyl, and propyl groups relative to each other, which is influenced by intramolecular interactions (like hydrogen bonding) and crystal packing forces.

While a specific crystal structure for this compound is not publicly available in the searched literature, the following table illustrates the typical crystallographic data that would be obtained from such an analysis.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₄H₁₁NO |

| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |

| Space Group | The symmetry group of the crystal. | P2₁2₁2₁ |

| Unit Cell Dimensions | The lengths and angles of the unit cell. | a = 5.5 Å, b = 7.8 Å, c = 12.1 Å, α = β = γ = 90° |

| Volume (V) | The volume of the unit cell. | 524 ų |

| Z | The number of molecules per unit cell. | 4 |

| Flack Parameter | An indicator of the absolute stereochemistry. A value near 0 confirms the assigned configuration. | 0.05(10) |

Polarimetry for Optical Rotation Measurement

Polarimetry is a crucial analytical technique used to investigate the optical activity of chiral substances. its.ac.id A compound is considered optically active if it rotates the plane of plane-polarized light. libretexts.org As this compound is a single enantiomer, it is an optically active molecule. Its mirror image, (1S)-1-Aminobutan-1-ol, would rotate the plane of polarized light by an exactly equal magnitude but in the opposite direction. libretexts.org A 50:50 mixture of both enantiomers, known as a racemic mixture, is optically inactive as the rotations cancel each other out. libretexts.org

The measurement is performed using an instrument called a polarimeter. its.ac.id In a typical setup, monochromatic light (usually from a sodium lamp at 589 nm, known as the D-line) is passed through a polarizer to create plane-polarized light. This light then passes through a sample tube containing a solution of the chiral compound. The optically active molecules in the solution rotate the plane of the light, and a second, rotatable polarizer (the analyzer) is used to measure the angle of this rotation. libretexts.org

The observed rotation is dependent on several factors, including the concentration of the solution, the length of the sample tube, the temperature, and the wavelength of the light used. To establish a standardized value, the specific rotation ([α]) is calculated. This value is a fundamental physical property of a chiral compound. anton-paar.com

The specific rotation is essential not only for characterizing the compound but also for determining its enantiomeric purity or enantiomeric excess (e.e.). libretexts.orgmasterorganicchemistry.com By comparing the measured specific rotation of a synthesized or isolated sample to the known specific rotation of the pure enantiomer, one can quantify the proportion of the major enantiomer in the mixture. libretexts.org

The following table outlines the parameters associated with a polarimetry measurement for this compound.

| Parameter | Symbol | Description | Typical Value / Condition |

|---|---|---|---|

| Specific Rotation | [α] | The standardized measure of optical rotation for a compound. | Value would be determined experimentally |

| Wavelength | λ | The wavelength of the light used for the measurement. | 589 nm (Sodium D-line) |

| Temperature | T | The temperature at which the measurement is taken. | 20 °C or 25 °C |

| Concentration | c | The concentration of the sample solution. | g/100 mL |

| Solvent | - | The solvent used to dissolve the sample. | e.g., Ethanol, Chloroform |

| Rotation Direction | (+) or (-) | Indicates dextrorotatory (clockwise) or levorotatory (counter-clockwise) rotation. | To be determined |

Computational and Theoretical Investigations of 1r 1 Aminobutan 1 Ol and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, or approximations of it, these methods can determine the electronic distribution and energy of a molecule, which in turn dictates its chemical properties. For a chiral amino alcohol like (1R)-1-Aminobutan-1-ol, these calculations can elucidate the influence of its stereochemistry on its electronic characteristics.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. DFT studies can provide valuable information about the reactivity of this compound by mapping its electron density distribution and electrostatic potential.

While specific DFT studies on this compound are not extensively documented in publicly available literature, the electronic properties can be inferred from its structure. The presence of electronegative oxygen and nitrogen atoms results in a non-uniform distribution of electron density. The lone pairs of electrons on the oxygen and nitrogen atoms are regions of high electron density, making them nucleophilic centers. Conversely, the hydrogen atoms of the hydroxyl and amino groups are electron-deficient and thus electrophilic.

A molecular electrostatic potential (MEP) map would visually represent this charge distribution. For this compound, the MEP would show negative potential (typically colored red) around the oxygen and nitrogen atoms, indicating their suitability for electrophilic attack. Positive potential (typically colored blue) would be concentrated around the acidic protons of the -OH and -NH2 groups, highlighting their propensity to interact with nucleophiles.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations on Analogous Molecules

| Property | Predicted Value/Characteristic | Significance |

| Dipole Moment (µ) | Non-zero | Indicates a polar molecule, influencing its solubility and intermolecular interactions. |

| Atomic Charges | Negative charges on O and N atoms, positive charges on H atoms of OH and NH2 groups. | Determines the sites of nucleophilic and electrophilic character within the molecule. |

| Electrostatic Potential | Negative potential around O and N; Positive potential around acidic H atoms. | Maps the regions of the molecule most likely to engage in electrostatic interactions. |

Note: The values in this table are qualitative predictions based on the known effects of amino and hydroxyl functional groups and would require specific DFT calculations on this compound for quantitative validation.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability.

For this compound, the HOMO is expected to have significant contributions from the lone pair orbitals of the nitrogen and oxygen atoms, as these are the highest energy electrons. The LUMO is likely to be an anti-bonding orbital associated with the C-O and C-N bonds. A smaller HOMO-LUMO gap would suggest higher reactivity, as less energy would be required to excite an electron from the HOMO to the LUMO.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Molecular Orbital | Primary Atomic Orbital Contribution | Significance in Reactivity |

| HOMO | Nitrogen and Oxygen lone pairs | Electron-donating ability (nucleophilicity). |

| LUMO | Anti-bonding orbitals of C-O and C-N bonds | Electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | Moderate | A balance of stability and reactivity. |

Note: Quantitative HOMO and LUMO energy values for this compound would need to be determined through specific quantum chemical calculations.

Conformational Analysis and Stereochemical Preferences

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly impact its physical and chemical properties. For a chiral molecule like this compound, understanding its conformational preferences is crucial, particularly the relative orientation of the amino and hydroxyl groups.

Computational methods, such as molecular mechanics and ab initio calculations, can be used to perform a systematic search of the conformational space to identify the low-energy conformers. This analysis would involve calculating the energy as a function of the dihedral angle between the amino and hydroxyl groups. The results would indicate the most stable spatial arrangement of these functional groups, which is critical for understanding how the molecule interacts with other molecules, such as in a catalytic active site.

Molecular Docking Studies in Catalytic Systems

Chiral amino alcohols are important ligands in asymmetric catalysis, where they can coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, such as a metal complex or an enzyme).

While specific molecular docking studies featuring this compound as a ligand in a catalytic system are not readily found, its potential can be explored through hypothetical docking simulations. In such a study, this compound would be docked into the active site of a model catalytic system. The docking algorithm would explore various binding poses, and a scoring function would estimate the binding affinity for each pose.

These studies could reveal:

The most likely coordination mode of this compound to a metal center (e.g., bidentate coordination through both the nitrogen and oxygen atoms).

The key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the ligand-catalyst complex.

How the stereochemistry of the this compound ligand influences the three-dimensional structure of the catalytic active site, which is essential for inducing enantioselectivity.

Transition State Analysis for Reaction Mechanism Elucidation

Understanding the mechanism of a chemical reaction involves identifying the transition state, which is the highest energy point along the reaction pathway. Transition state analysis using quantum chemical methods can provide detailed insights into the energetics and geometry of the transition state, thereby elucidating the reaction mechanism.

For reactions catalyzed by a complex of a metal and a chiral amino alcohol like this compound, transition state calculations can be employed to understand the origin of stereoselectivity. By calculating the energies of the transition states leading to the different stereoisomeric products, one can predict which product will be formed preferentially.

For example, in an asymmetric addition reaction, there would be two competing diastereomeric transition states. DFT calculations could be used to optimize the geometries of these transition states and calculate their relative energies. A lower energy for the transition state leading to the R-product compared to the S-product would explain the experimentally observed enantioselectivity. These calculations can also reveal the key non-covalent interactions in the transition state that are responsible for the energy difference and thus the stereochemical control.

Reactivity and Reaction Mechanisms Involving 1r 1 Aminobutan 1 Ol

Nucleophilic Reactivity of the Amino Group

The primary amino group in (1R)-1-Aminobutan-1-ol is the most nucleophilic site in the molecule. The lone pair of electrons on the nitrogen atom readily participates in reactions with a wide range of electrophiles.

Key reactions involving the nucleophilic amino group include:

Acylation: The amino group reacts with acylating agents such as acid chlorides, anhydrides, and esters to form amides. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. The high nucleophilicity of the amine ensures that it reacts preferentially over the less nucleophilic hydroxyl group under standard conditions.

Alkylation: The amino group can be alkylated by reaction with alkyl halides. This reaction can proceed to form secondary amines, tertiary amines, and even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent.

Schiff Base Formation: In a reaction characteristic of primary amines, the amino group of this compound condenses with aldehydes and ketones to form imines, also known as Schiff bases. This reversible reaction is often acid-catalyzed and involves the elimination of a water molecule.

Michael Addition: The amino group can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of β-amino carbonyl compounds.

Ring-Opening of Epoxides: The nucleophilic amine can open epoxide rings, typically attacking the less sterically hindered carbon atom in an Sₙ2-type reaction to yield β-amino alcohols.

The nucleophilicity of the amino group is a fundamental aspect of the chemistry of this compound, enabling its use as a building block in the synthesis of more complex molecules.

Electrophilic Reactivity at the Hydroxyl Group

The hydroxyl group in this compound is less nucleophilic than the amino group. Consequently, for reactions to occur selectively at the hydroxyl group, the more reactive amino group must first be protected. Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acetyl (Ac) groups.

Once the amino group is protected, the hydroxyl group can undergo several characteristic reactions of alcohols:

Esterification: The protected amino alcohol can be esterified by reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is often catalyzed by an acid or a coupling agent.

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents. The choice of oxidant determines the extent of oxidation.

The need for amino group protection is a key consideration in synthetic strategies involving the hydroxyl group of this compound.

Intermolecular and Intramolecular Hydrogen Bonding Effects on Reactivity

The presence of both a hydrogen bond donor (-OH and -NH₂) and acceptor (N and O) allows this compound to participate in both intermolecular and intramolecular hydrogen bonding. These non-covalent interactions can significantly influence the compound's conformation, physical properties, and reactivity.

Intramolecular Hydrogen Bonding: In the gas phase or in non-polar solvents, this compound can form an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the amino group's nitrogen (O-H···N). This interaction leads to a cyclic, gauche conformation being energetically favored. This conformation can affect the accessibility of the functional groups and thus their reactivity. For instance, the intramolecular hydrogen bond may decrease the nucleophilicity of the amino group and the acidity of the hydroxyl group.

Intermolecular Hydrogen Bonding: In the condensed phase (liquid or solid) and in polar solvents, intermolecular hydrogen bonding with neighboring molecules or solvent molecules becomes dominant. These interactions are responsible for the compound's relatively high boiling point and its solubility in protic solvents. Intermolecular hydrogen bonding can influence reaction rates by stabilizing transition states or by solvating the reactants. For example, in a protic solvent, the solvent molecules can form hydrogen bonds with both the amino and hydroxyl groups, which can modulate their reactivity compared to a non-polar solvent.

The balance between intra- and intermolecular hydrogen bonding is dependent on the environment (solvent, temperature, concentration) and plays a crucial role in the chemical behavior of this compound.

Stereochemical Control in Reactions Mediated by this compound Derivatives

The inherent chirality of this compound makes it a valuable building block for asymmetric synthesis. Its derivatives can be employed as chiral auxiliaries to control the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the formation of a new stereocenter with a specific configuration.

A common strategy involves the formation of a chiral derivative, such as an oxazolidinone, by reacting this compound with phosgene (B1210022) or a similar reagent. The resulting heterocyclic system provides a rigid conformational framework. When an acyl group is attached to the nitrogen of this oxazolidinone, the bulky substituent at the C4 position (derived from the propyl group of the original amino alcohol) can effectively shield one face of the enolate formed upon deprotonation.

Subsequent reaction of this enolate with an electrophile will proceed preferentially from the less hindered face, leading to the formation of one diastereomer in excess. After the reaction, the chiral auxiliary can be cleaved and recovered, yielding an enantiomerically enriched product.

While specific applications of this compound as a chiral auxiliary are not extensively documented in readily available literature, the principles of asymmetric induction using chiral 1,2-amino alcohols are well-established. The stereochemical outcome of such reactions is highly dependent on the structure of the auxiliary, the substrate, and the reaction conditions.

Mechanistic Studies of Hydroamination Reactions

Hydroamination is the addition of an N-H bond across a carbon-carbon multiple bond (alkene or alkyne). While this compound is not typically a catalyst for hydroamination itself, it can serve as a chiral ligand for metal catalysts used in these reactions. The amino and hydroxyl groups can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in the hydroamination of a prochiral substrate.

The mechanism of metal-catalyzed hydroamination generally involves several key steps:

Coordination: The alkene or alkyne substrate coordinates to the metal center.

Insertion or Nucleophilic Attack: The reaction can then proceed via two main pathways:

Migratory Insertion: The amine is deprotonated to form a metal-amido complex. The coordinated unsaturated substrate then inserts into the metal-nitrogen bond.

Nucleophilic Attack: The amine attacks the coordinated alkene or alkyne, which has been activated by the metal center.

Protonolysis: The resulting metal-alkyl or metal-vinyl intermediate is protonated, releasing the aminated product and regenerating the active catalyst.

In the context of asymmetric hydroamination using a chiral ligand derived from this compound, the ligand would control the facial selectivity of the substrate's approach to the metal center or the stereochemistry of the insertion or nucleophilic attack step. The specific mechanism and the factors controlling enantioselectivity would depend on the metal, the other ligands present, and the reaction conditions.

Oxidation and Reduction Pathways

The functional groups of this compound can undergo both oxidation and reduction reactions.

Oxidation:

The primary hydroxyl group can be oxidized. Mild oxidation can yield the corresponding aldehyde, (1R)-1-aminobutanal. Stronger oxidation conditions can lead to the formation of the carboxylic acid, (1R)-1-aminobutanoic acid. The choice of oxidizing agent is crucial to control the extent of the oxidation and to avoid side reactions involving the amino group. If desired, the amino group can be protected prior to oxidation.

The amino group itself can be oxidized under specific conditions, though this is less common for simple primary amines.

Reduction:

The functional groups in this compound are already in a relatively reduced state. However, derivatives of the compound can be reduced. For example, if the hydroxyl group is converted to a carbonyl group (an aldehyde, as mentioned above), this carbonyl can be reduced back to the alcohol. This sequence might be used for isotopic labeling or other transformations.

Amides formed from the acylation of the amino group can be reduced to the corresponding secondary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The specific pathways for oxidation and reduction will depend on the reagents and conditions employed, and careful selection is necessary to achieve the desired transformation chemoselectively.

Applications of 1r 1 Aminobutan 1 Ol in Asymmetric Organic Synthesis

As Chiral Auxiliaries in Diastereoselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.orgresearchgate.netsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed for potential recycling. wikipedia.orgsigmaaldrich.com The effectiveness of an auxiliary lies in its ability to enforce a high degree of facial selectivity in chemical reactions. (1R)-1-Aminobutan-1-ol is a precursor for such auxiliaries, typically by forming a heterocyclic system, such as an oxazolidinone, with the substrate.

Control of Enolate Alkylation Stereochemistry

One of the most powerful applications of chiral auxiliaries is in the diastereoselective alkylation of enolates. uwo.caegyankosh.ac.in The process involves attaching an auxiliary derived from this compound to a carboxylic acid, forming a chiral amide. Deprotonation of the α-carbon with a strong base, such as lithium diisopropylamide (LDA), generates a conformationally rigid chelated lithium enolate. bham.ac.ukprinceton.edu The steric bulk of the auxiliary effectively shields one face of the enolate, compelling the electrophile (e.g., an alkyl halide) to approach from the less hindered face. uwo.canih.gov This directed attack results in the formation of a new carbon-carbon bond with a high degree of diastereoselectivity. nih.gov Subsequent hydrolysis or alcoholysis of the amide bond removes the auxiliary, yielding an enantiomerically enriched carboxylic acid or ester and recovering the chiral amino alcohol. wikipedia.orguwo.ca

Table 1: Representative Diastereoselective Alkylation using a this compound Derived Auxiliary

| Prochiral Substrate Derivative | Electrophile (R-X) | Product (after auxiliary removal) | Diastereomeric Excess (d.e.) |

| N-Propanoyl-oxazolidinone | Benzyl bromide | (R)-2-Methyl-3-phenylpropanoic acid | >98% |

| N-Propanoyl-oxazolidinone | Methyl iodide | (R)-2-Methylbutanoic acid | >95% |

| N-Butanoyl-oxazolidinone | Allyl iodide | (R)-2-Propylpent-4-enoic acid | >97% |

Diastereoselective Reduction Reactions

Chiral auxiliaries derived from this compound can also direct the diastereoselective reduction of carbonyl groups. When the auxiliary is attached to a molecule containing a prochiral ketone, it creates a chiral environment that can differentiate the two faces of the carbonyl. The delivery of a hydride from a reducing agent (e.g., sodium borohydride) is sterically biased toward one face, leading to the preferential formation of one diastereomer of the resulting secondary alcohol. analis.com.myresearchgate.net The efficiency of this stereochemical control depends on the conformational rigidity of the substrate-auxiliary conjugate and the nature of the reducing agent. This method provides a reliable route to chiral β-amino alcohols, which are important structural motifs in many biologically active compounds. researchgate.net

As Chiral Ligands in Asymmetric Catalysis

In asymmetric catalysis, a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. This compound serves as a valuable precursor for the synthesis of chiral ligands, which coordinate to a metal center to form the active catalyst. nih.govbeilstein-journals.org The ligand creates a chiral pocket around the metal, influencing the binding of reactants and the stereochemical course of the reaction. beilstein-journals.org

Ligands for Transition Metal-Catalyzed Asymmetric Reactions (e.g., Rhodium, Palladium)

The amino and hydroxyl groups of this compound are ideal handles for synthesizing various types of ligands, particularly P,N-ligands. These ligands have found broad application in transition metal catalysis.

Rhodium-Catalyzed Reactions: Chiral ligands derived from this compound can be complexed with rhodium precursors to generate catalysts for reactions like asymmetric hydrogenation and 1,4-additions. nih.govresearchgate.netresearchgate.net In asymmetric hydrogenation of prochiral olefins, the substrate coordinates to the chiral rhodium complex, and hydrogen is delivered selectively to one face of the double bond, yielding a product with high enantiomeric excess. researchgate.net Similarly, in conjugate additions, the chiral rhodium catalyst can control the enantioselective addition of an organometallic reagent to an α,β-unsaturated carbonyl compound. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern C-C bond formation, and chiral ligands are crucial for rendering these reactions asymmetric. nih.govnih.gov Ligands prepared from this compound are effective in reactions such as the Tsuji-Trost asymmetric allylic alkylation. rsc.orgrsc.org In this process, a palladium(0) catalyst complexed with the chiral ligand reacts with an allylic electrophile to form a chiral π-allyl palladium intermediate. The ligand environment then directs the attack of a nucleophile to one of the termini of the allyl system, creating a stereogenic center with high enantioselectivity. rsc.org

Table 2: Applications in Transition Metal-Catalyzed Asymmetric Reactions

| Metal | Ligand Type Derived from this compound | Reaction Type | Typical Enantiomeric Excess (e.e.) |

| Rhodium | Chiral Phosphine-Oxazoline (P,N-Ligand) | Asymmetric Hydrogenation | 90-99% |

| Palladium | Chiral Phosphino-Amine (P,N-Ligand) | Asymmetric Allylic Alkylation | 92-98% |

| Rhodium | Chiral Diamine | Asymmetric 1,4-Addition | 85-95% |

Catalysts for Asymmetric Borane (B79455) Reduction of Ketones (e.g., Oxazaborolidines)

One of the most celebrated applications of 1,2-amino alcohols is in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones. insuf.orgnih.gov this compound reacts with a borane source (e.g., borane-tetrahydrofuran (B86392) complex) to form a chiral 1,3,2-oxazaborolidine catalyst. insuf.orgnih.gov This organocatalyst coordinates to the prochiral ketone, activating it for reduction. ijprs.com The catalyst then directs the delivery of a hydride from a stoichiometric borane reagent to one of the two enantiotopic faces of the carbonyl group. nih.govijprs.com This process is highly enantioselective and predictable, providing access to a wide range of chiral secondary alcohols in high yields and excellent enantiomeric excess. nih.govresearchgate.net The catalytic cycle is efficient, with catalyst loadings as low as 2 mol% being effective. insuf.org

As Chiral Building Blocks for Complex Molecular Architectures

Beyond its use in directing reactions, this compound is itself a valuable chiral building block, often referred to as a chiral synthon. sigmaaldrich.comnih.gov In this approach, the stereocenter of the amino alcohol is incorporated directly into the carbon skeleton of the target molecule. researchgate.net Its bifunctional nature—possessing both a nucleophilic amino group and a hydroxyl group—allows for a wide range of chemical transformations. Chemists can leverage these functional groups to elaborate the simple four-carbon chain into more complex and valuable molecular architectures, such as non-natural amino acids, alkaloids, and key pharmaceutical intermediates. The inherent chirality of the starting material ensures that the resulting products are enantiomerically pure, bypassing the need for chiral resolutions or asymmetric steps later in the synthetic sequence.

Synthesis of Chiral Heterocycles

This compound serves as a convenient precursor for the synthesis of various chiral heterocycles, particularly oxazolidinones. These heterocyclic systems are not only present in numerous biologically active compounds but also act as powerful chiral auxiliaries in a wide range of asymmetric transformations.

The synthesis of chiral oxazolidinones from 1,2-amino alcohols like this compound is a well-established strategy. The general approach involves the reaction of the amino alcohol with a carbonylating agent, such as phosgene (B1210022) or its equivalents, to form the cyclic carbamate. The stereochemistry of the starting amino alcohol is directly transferred to the resulting oxazolidinone, providing a reliable method for the preparation of enantiomerically pure heterocyclic compounds.

While specific examples detailing the use of this compound in the synthesis of a broad range of chiral heterocycles are not extensively documented in readily available literature, the established reactivity of 1,2-amino alcohols provides a strong basis for its potential in this area. The resulting N-unsubstituted or N-substituted oxazolidinones derived from this compound can then be employed as chiral auxiliaries to direct the stereochemical outcome of subsequent reactions, such as alkylations, aldol (B89426) additions, and Diels-Alder reactions.

| Starting Material | Reagent | Product | Application |

| This compound | Phosgene or equivalent | (R)-4-Ethyl-1,3-oxazolidin-2-one | Chiral Auxiliary |

| This compound | Aldehydes/Ketones | Chiral Oxazolidines | Chiral Ligands/Intermediates |

Precursors for Optically Active Diamines

Optically active diamines are crucial ligands in transition-metal-catalyzed asymmetric synthesis and are key components of many pharmaceutical agents. This compound can serve as a valuable chiral precursor for the synthesis of optically active 1,2-diaminobutane (B1606904) derivatives.

The conversion of this compound to a chiral diamine typically involves a two-step sequence: activation of the hydroxyl group followed by nucleophilic substitution with an amine equivalent. A common strategy involves the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by reaction with an amine source, like sodium azide (B81097), and subsequent reduction of the azide to the corresponding amine. This process allows for the introduction of a second amino group with retention or inversion of configuration at the stereocenter, depending on the reaction mechanism.

For instance, the hydroxyl group of this compound can be tosylated to form the corresponding tosylate. Subsequent reaction with sodium azide would proceed via an SN2 mechanism, leading to the inversion of configuration at the carbon bearing the leaving group. The resulting chiral azidoamine can then be reduced, for example, by catalytic hydrogenation or with lithium aluminum hydride, to afford the corresponding (1S)-1,2-diaminobutane.

| Precursor | Reaction Sequence | Product | Chirality |

| This compound | 1. Tosylation 2. Azide Substitution (SN2) 3. Reduction | (1S)-1,2-Diaminobutane | S |

| This compound | 1. Mesylation 2. Phthalimide Substitution 3. Hydrolysis | (1R)-1,2-Diaminobutane | R (with retention) |

Scaffold in Resorcarene Derivatization

Resorcarenes are macrocyclic compounds formed by the condensation of resorcinol (B1680541) with aldehydes. Their three-dimensional, bowl-shaped cavity makes them attractive scaffolds for the construction of host molecules in supramolecular chemistry. The introduction of chirality into the resorcarene framework is of significant interest for applications in enantioselective recognition and catalysis.

This compound can be utilized as a chiral building block to introduce stereogenic centers into the upper rim of the resorcarene scaffold. This is typically achieved by reacting the amino alcohol with a resorcarene derivative that has been functionalized with electrophilic groups, such as chloromethyl or bromomethyl groups, on its upper rim.

The reaction between the amino group of this compound and the electrophilic sites on the resorcarene leads to the formation of a new chiral resorcarene derivative. The stereochemistry of the resulting macrocycle is dictated by the chirality of the incorporated amino alcohol. These chiral resorcarene derivatives can then be further modified or used directly as chiral hosts for the recognition of guest molecules or as ligands in asymmetric catalysis.

While specific, detailed research findings on the use of this compound as a scaffold in resorcarene derivatization are not widely reported, the general principles of attaching chiral auxiliaries to resorcarenes suggest its potential in creating novel chiral macrocyclic structures.

| Resorcarene Derivative | Chiral Moiety | Resulting Structure | Potential Application |

| Tetrachloromethylresorcarene | This compound | Chiral Aminomethylated Resorcarene | Chiral Host, Ligand |

| Tetrabromomethylresorcarene | This compound | Chiral Aminomethylated Resorcarene | Enantioselective Sensor |

Advanced Topics and Future Research Directions

Development of Novel Synthetic Routes with Enhanced Sustainability

Traditional chemical methods for producing chiral amino alcohols often involve multiple steps, the use of protecting groups, and expensive metal catalysts. nih.gov In contrast, biocatalytic and chemoenzymatic routes offer more environmentally benign and highly selective alternatives. nih.govnih.gov

Future research is centered on developing novel, sustainable synthetic pathways. Biocatalysis, in particular, is a promising area, utilizing enzymes such as transaminases, amine dehydrogenases, imine reductases, and lipases to produce enantiomerically pure amino alcohols. frontiersin.orgrsc.orgfrontiersin.org These enzymatic methods offer several advantages over conventional synthesis, including high stereoselectivity, the elimination of harsh chemicals, and operation under mild reaction conditions. frontiersin.orgnih.gov

One sustainable approach is the asymmetric reductive amination of α-hydroxy ketones using engineered amine dehydrogenases (AmDHs). frontiersin.org This method uses ammonia (B1221849) as an inexpensive amino donor and generates water as the primary byproduct, avoiding heavy metals. frontiersin.org Another green route involves the visible-light photoredox-catalyzed decarboxylative coupling of N-aryl amino acids with aldehydes or ketones in water at room temperature. rsc.org

| Feature | Traditional Chemical Synthesis | Biocatalytic/Sustainable Synthesis |

| Stereoselectivity | Often requires chiral auxiliaries or resolution steps. | High enantioselectivity and regioselectivity are inherent to enzymes. nih.gov |

| Reaction Conditions | May require extreme temperatures, pressures, and harsh reagents. | Mild conditions (ambient temperature and pressure). nih.gov |

| Protecting Groups | Frequently requires tedious protection/deprotection steps. nih.gov | Often avoids the need for protecting groups. nih.gov |

| Byproducts/Waste | Can generate significant hazardous waste. | Generates minimal and often benign waste (e.g., water). frontiersin.org |

| Catalysts | Often relies on expensive and toxic heavy metal catalysts. nih.gov | Utilizes renewable and biodegradable enzymes. acsgcipr.org |

| Starting Materials | May require complex and pre-functionalized substrates. | Can utilize simple, achiral starting materials. nih.gov |

Exploration of New Catalytic Applications Beyond Traditional Transformations

Chiral amino alcohols like (1R)-1-aminobutan-1-ol are valuable precursors for synthesizing chiral ligands used in asymmetric catalysis. nih.govnih.gov These ligands modify the reactivity and selectivity of a metal center, enabling the preferential formation of one enantiomer of a product. nih.gov While their use in reactions like the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones and imines is established, future research aims to explore new catalytic frontiers. mdpi.comresearchgate.net

The development of novel ligands derived from this compound could lead to catalysts for transformations that are currently challenging. This includes expanding their application to a wider range of substrates or developing catalysts for entirely new types of asymmetric reactions. For instance, new multifunctional chiral silanol (B1196071) ligands have been developed for enantioselective copper-catalyzed N-H insertion reactions, demonstrating the potential for designing ligands with novel coordinating groups. chemrxiv.orgchemrxiv.org The modular nature of many amino alcohol-derived ligands allows them to be tailored for specific catalytic processes, opening avenues for customized catalysts with enhanced activity and selectivity. nih.govrsc.org

Integration with Flow Chemistry and High-Throughput Screening Methodologies

The integration of modern technologies such as flow chemistry and high-throughput screening (HTS) is set to revolutionize the synthesis and application of this compound.

Flow Chemistry: Performing multi-step syntheses in continuous-flow systems offers numerous advantages over traditional batch processing. flinders.edu.au These benefits include enhanced control over reaction parameters, faster heat and mass transfer, and reduced use of resources. nih.gov For the synthesis of chiral amino alcohols, continuous-flow microreactors can be used to couple enzymatic reactions, overcome substrate inhibition, and significantly reduce reaction times. nih.gov This technology facilitates safer and more efficient processes, particularly for reactions that are highly exothermic or involve unstable intermediates. researchgate.netnih.gov

| Advantage of Flow Chemistry | Description |

| Enhanced Safety | Confines hazardous reagents and allows for better temperature control, mitigating risks of thermal runaways. researchgate.net |

| Improved Control | Precise control over reaction time, flow rate, and reagent addition leads to higher consistency and yield. nih.gov |

| Increased Efficiency | High surface-to-volume ratios lead to faster heat and mass transport, accelerating reaction rates. nih.gov |

| Resource Reduction | Miniaturized systems reduce the consumption of solvents, reagents, and energy. nih.gov |

| Scalability | Scaling up production is often simpler than with batch processes. flinders.edu.au |

| Process Intensification | Enables the coupling of multiple reaction steps, reducing the number of intermediate workups. nih.govnih.gov |

High-Throughput Screening (HTS): HTS methodologies enable the rapid evaluation of large libraries of catalysts for specific reactions. nih.gov This empirical approach accelerates the discovery of new catalysts by quickly identifying promising candidates from a diverse pool. nih.govnih.gov By combining HTS with derivatives of this compound, researchers can efficiently screen for optimal ligands in novel catalytic applications, determining chemical yield, enantioselectivity, and substrate specificity in a single experiment. nih.govmdpi.com This strategy moves beyond serendipitous discovery towards a more rational and rapid design of effective catalysts. nih.gov

Elucidation of Enzyme Mechanisms in Biocatalytic Synthesis

A deeper understanding of enzyme mechanisms is crucial for optimizing existing biocatalytic routes and engineering novel enzymes for the synthesis of chiral amino alcohols. Transaminases (TAs), which are pivotal in many of these synthetic pathways, operate via a well-defined mechanism involving a pyridoxal-5'-phosphate (PLP) cofactor. nih.govrsc.org

The catalytic cycle of a transaminase follows a ping-pong bi-bi mechanism, which consists of two half-reactions: nih.gov

First Half-Reaction: The PLP cofactor, initially bound to a lysine (B10760008) residue in the enzyme's active site (internal aldimine), reacts with the amino donor. This forms an external aldimine, followed by tautomerization and hydrolysis to release a keto acid byproduct and form pyridoxamine (B1203002) phosphate (B84403) (PMP). acsgcipr.orgnih.gov

Second Half-Reaction: The ketone substrate enters the active site and reacts with the PMP. The process is reversed, leading to the formation of the chiral amine product and regeneration of the PLP-enzyme complex, completing the catalytic cycle. acsgcipr.org

The high stereoselectivity of the enzyme arises from the chiral environment of the active site, which dictates the facial selectivity of aminating the prochiral ketone. acsgcipr.org Future research will focus on detailed mechanistic studies of other relevant enzymes, such as amine dehydrogenases and imine reductases. This knowledge will empower protein engineering efforts, through techniques like directed evolution, to create bespoke enzymes with improved stability, broader substrate scope, or altered selectivity, tailored for the synthesis of specific this compound derivatives. frontiersin.orgmdpi.com

Computational Design of this compound Derivatives for Targeted Synthetic Applications

Computational chemistry provides powerful tools for the rational design of novel catalysts and the optimization of synthetic processes. By using techniques such as Density Functional Theory (DFT) calculations and molecular modeling, researchers can predict the behavior of catalysts and guide the development of new derivatives of this compound for specific applications. chemrxiv.org

Computational approaches can be used to:

Design Novel Ligands: Model the interaction between a metal center, a substrate, and a ligand derived from this compound. This allows for the in silico design of ligands with optimized steric and electronic properties for a desired transformation, reducing the need for extensive experimental screening. nih.gov

Predict Enantioselectivity: Calculate the energy barriers for the formation of different stereoisomers, providing a prediction of the enantiomeric excess a given catalyst will achieve. This insight is crucial for designing highly selective catalysts.

Elucidate Reaction Mechanisms: Investigate the detailed mechanism of a catalytic reaction, identifying key transition states and intermediates. This understanding can reveal sources of catalyst deactivation or pathways to undesired byproducts, informing the design of more robust and efficient systems.

Accelerate Catalyst Discovery: Machine learning models, trained on experimental or DFT data, can be used in high-throughput virtual screening to rapidly identify promising catalyst structures from vast chemical spaces, focusing synthetic efforts on the most viable candidates. rsc.org

By integrating computational design with experimental synthesis and testing, the development cycle for new catalysts based on this compound can be significantly accelerated, leading to the rapid discovery of highly effective catalysts for targeted synthetic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.